Product packaging for Indoline dye D205(Cat. No.:)

Indoline dye D205

Cat. No.: B1495769
M. Wt: 826.1 g/mol
InChI Key: WZGXSNHXTGGEGJ-AEZJCARQSA-N
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Description

Evolution of Organic Sensitizers in Dye-Sensitized Solar Cells (DSSCs) Research

Among the various classes of metal-free organic dyes, indoline-based dyes have emerged as particularly effective sensitizers in DSSC applications. researchgate.netacs.org These dyes are typically structured in a donor-π-acceptor (D-π-A) configuration, where the indoline (B122111) moiety acts as a potent electron donor. acs.orgacs.org This structural design facilitates efficient charge separation upon photoexcitation, a fundamental process for generating photocurrent. The central role of the dye is to absorb incident solar photons, transition to an excited state, and subsequently inject an electron into the conduction band of a wide-bandgap semiconductor, which is commonly titanium dioxide (TiO₂) or zinc oxide (ZnO). uni-ulm.de

Indoline dyes are noted for their high molar extinction coefficients, allowing for thinner semiconductor layers without compromising light absorption, which is particularly beneficial for solid-state and ionic liquid-based DSSCs. acs.org Their molecular structure can be readily modified to tune their optical and electrochemical properties, enabling researchers to optimize light absorption across the solar spectrum and improve energy level alignment for efficient electron transfer. hep.com.cn This flexibility has allowed for the development of indoline dyes that achieve power conversion efficiencies comparable to, and in some cases exceeding, those of traditional ruthenium-based sensitizers. researchgate.netresearchgate.net

Indoline dye D205 belongs to a well-studied family of organic sensitizers that includes notable predecessors like D102 and D149. e-tarjome.comrsc.orgcore.ac.uk These dyes share a common indoline donor unit but differ in their acceptor moieties and peripheral chemical groups, which significantly influences their performance. e-tarjome.com D102, for instance, features a single rhodanine-acetic acid acceptor group. e-tarjome.com The D149 dye was developed with a double rhodanine (B49660) acid anchor moiety. researchgate.net

While the absorption spectra of D149 and D205 in solution are nearly identical, their performance in a solar cell differs. researchgate.net Studies have shown that D205 consistently outperforms D149, a difference attributed to the beneficial effects of the octyl chain in reducing both dye aggregation and charge recombination between photoinjected electrons and ions in the electrolyte. acs.orgresearchgate.netcdnsciencepub.com The presence of this long alkyl chain is also believed to influence the electron injection dynamics from the excited dye into the semiconductor. e-tarjome.com

Table 1: Comparison of D205 with Related Indoline Dyes

Feature D102 D149 D205
Acceptor Moiety Single rhodanine-acetic acid e-tarjome.com Double rhodanine-acetic acid researchgate.net Double rhodanine-acetic acid researchgate.net
Key Structural Feature Basic indoline structure e-tarjome.com Ethyl group on rhodanine ring researchgate.netresearchgate.net n-octyl group on rhodanine ring researchgate.netccsenet.org
Primary Advantage of D205 over D149 N/A N/A Reduced dye aggregation and charge recombination due to the bulky octyl chain acs.orgresearchgate.netcdnsciencepub.com
Dimerization Constant (M⁻¹) ~0.9 x 10⁶ acs.org N/A ~0.34 x 10⁶ acs.org

| Typical Performance Metric | Studied for fundamental properties e-tarjome.comacs.org | High efficiency, but prone to aggregation acs.orgresearchgate.netcdnsciencepub.com | Higher Voc and PCE compared to D149 researchgate.netcdnsciencepub.com |

Role of Indoline Dyes as Metal-Free Organic Sensitizers

Significance of this compound in Contemporary Energy Conversion Research

This compound holds a significant position in the field of energy conversion research due to its demonstrated high performance and its role as a model organic sensitizer (B1316253). Upon its development, D205 set a new benchmark for metal-free organic dye-sensitized solar cells, achieving a power conversion efficiency (PCE) of 9.52% when used with an anti-aggregation agent. researchgate.netrsc.org This high efficiency established indoline dyes as serious contenders to ruthenium-based sensitizers for practical applications. cdnsciencepub.com

Research has consistently shown the superior photovoltaic performance of D205 under various experimental conditions. For instance, when used to sensitize zinc oxide (ZnO) nanoparticle films, D205-based cells yielded a PCE of 3.02%, significantly outperforming cells sensitized with the standard ruthenium dye N719 (0.97%) under the same conditions. ccsenet.orgccsenet.org This superior performance was attributed to the higher sunlight harvesting efficiency of the indoline dye. ccsenet.org Similarly, when sensitizing mesoporous TiO₂ spheres, DSSCs using D205 achieved an efficiency of 9.02%, slightly surpassing the 8.96% obtained with the N719 dye. nii.ac.jp

The significance of D205 extends beyond just high efficiency. It is frequently used in fundamental studies to understand charge transfer dynamics at the dye-semiconductor-electrolyte interface. core.ac.ukdiva-portal.org For example, studies have investigated its electron injection processes, which include a slow component attributed to the formation of a twisted intramolecular charge transfer (TICT) state prior to injection. e-tarjome.com Furthermore, D205 has been central to research on novel electrolytes, such as copper-based redox mediators, where it exhibits outstandingly fast regeneration, with time constants shorter than 100 nanoseconds. diva-portal.org Its structure has also been modified, for example by replacing the standard carboxyl anchoring group with an alkoxysilyl group (D205Si), to improve long-term stability. nanoge.org These extensive investigations underscore the importance of D205 as a robust and highly efficient sensitizer that continues to drive innovation in photovoltaic and optoelectronic research.

Table 2: Photovoltaic Performance Data for this compound

Semiconductor Electrolyte/Conditions Jsc (mA/cm²) Voc (V) FF PCE (%) Source
TiO₂ With chenodeoxycholic acid - - - 9.52 researchgate.netrsc.org
ZnO AM 1.5 simulated sunlight - - - 3.02 ccsenet.orgccsenet.org
TiO₂ mesoporous spheres N/A - - - 9.02 nii.ac.jp
TiO₂ Iodide-based - - - 9.5 mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H47N3O4S3 B1495769 Indoline dye D205

Properties

Molecular Formula

C48H47N3O4S3

Molecular Weight

826.1 g/mol

IUPAC Name

2-[(2Z,5E)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-2-(3-octyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C48H47N3O4S3/c1-2-3-4-5-6-13-27-49-46(55)44(58-48(49)56)47-50(31-43(52)53)45(54)42(57-47)30-33-23-26-41-39(29-33)37-19-14-20-40(37)51(41)36-24-21-32(22-25-36)28-38(34-15-9-7-10-16-34)35-17-11-8-12-18-35/h7-12,15-18,21-26,28-30,37,40H,2-6,13-14,19-20,27,31H2,1H3,(H,52,53)/b42-30+,47-44-

InChI Key

WZGXSNHXTGGEGJ-AEZJCARQSA-N

Isomeric SMILES

CCCCCCCCN1C(=O)/C(=C/2\N(C(=O)/C(=C\C3=CC4=C(C=C3)N(C5C4CCC5)C6=CC=C(C=C6)C=C(C7=CC=CC=C7)C8=CC=CC=C8)/S2)CC(=O)O)/SC1=S

Canonical SMILES

CCCCCCCCN1C(=O)C(=C2N(C(=O)C(=CC3=CC4=C(C=C3)N(C5C4CCC5)C6=CC=C(C=C6)C=C(C7=CC=CC=C7)C8=CC=CC=C8)S2)CC(=O)O)SC1=S

Origin of Product

United States

Theoretical and Computational Investigations of Indoline Dye D205

Electronic Structure and Molecular Orbital Analysis

The electronic structure of D205 is fundamental to its function as a photosensitizer. The arrangement and energies of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dictate its light-harvesting capabilities and the efficiency of electron transfer processes.

Highest Occupied Molecular Orbital (HOMO) Characteristics

Theoretical calculations consistently show that the HOMO of the D205 dye is primarily localized on the indoline (B122111) donor moiety of the molecule. nanoge.orgmdpi.comnih.gov This localization is a key feature of its "push-pull" architecture, where the indoline group acts as the electron-donating part. The energy of the HOMO level is crucial as it must be positioned below the redox potential of the electrolyte in a DSSC to ensure efficient regeneration of the dye after electron injection. cdnsciencepub.com Population analysis from computational studies indicates that the indoline group is an effective electron donor. nih.gov The specific location of the HOMO on the indoline portion facilitates the initial charge separation upon photoexcitation. nih.gov

Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

In contrast to the HOMO, the LUMO of D205 is predominantly located on the rhodanine-3-acetic acid part of the molecule, which serves as the electron acceptor and anchoring group to the semiconductor (e.g., TiO2) surface. nanoge.orgnih.gov This spatial separation between the HOMO and LUMO distributions is characteristic of an intramolecular charge-transfer (ICT) transition upon excitation. nih.gov For efficient electron injection, the LUMO energy level of the dye must be higher than the conduction band edge of the semiconductor. nanoge.orgcdnsciencepub.com Theoretical calculations confirm that the LUMO level of D205 is situated favorably above the conduction band of common semiconductors like TiO2 and ZnO, providing a thermodynamic driving force for electron injection. nanoge.orgcdnsciencepub.com In D205, the LUMO is localized closer to the carboxylic anchoring group, which is advantageous for the charge transfer process. nanoge.org

HOMO-LUMO Energy Gaps and Their Implications for Electron Injection

The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap, is a critical parameter that influences the absorption spectrum and the electron injection process. A smaller energy gap generally corresponds to absorption at longer wavelengths. Theoretical calculations have determined the HOMO-LUMO energy gap for D205. For instance, calculations at the b3lyp/6-31G(d) level of theory yielded an energy gap of 2.76 eV, while the pbe1pbe/6-31G(d) level resulted in a gap of 3.04 eV. acs.org

The alignment of the dye's molecular orbitals with the semiconductor's energy levels is paramount for efficient DSSC operation. The LUMO of the dye must be above the semiconductor's conduction band to facilitate electron injection, and the HOMO must be below the electrolyte's redox potential for dye regeneration. cdnsciencepub.comresearchgate.net The favorable alignment of D205's HOMO and LUMO levels with those of TiO2 provides a strong driving force for charge transfer from the dye to the nanoparticle. researchgate.nettandfonline.com This efficient electron injection is a key contributor to the high performance of D205-based solar cells. nih.gov

Computational MethodHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
b3lyp/6-31G(d)--2.76
pbe1pbe/6-31G(d)--3.04

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Methodologies

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the primary computational tools for investigating the electronic and optical properties of molecules like D205. nih.govacs.orgresearchgate.netcapes.gov.brrsc.org These methods provide a balance between accuracy and computational cost, making them suitable for studying large organic dyes.

Conformer Analysis and Optimization

The D205 molecule possesses conformational flexibility, particularly around the linkages between its different functional groups. Identifying the most stable conformers is a crucial first step in theoretical studies, as the geometry of the molecule significantly impacts its electronic properties. researchgate.net For instance, studies have identified four different conformers of D205 and performed calculations on them. researchgate.net To simplify calculations, the long n-octyl chain on the rhodanine (B49660) ring is sometimes truncated to an ethyl group, creating a molecule structurally similar to the D149 dye. researchgate.nettandfonline.comamu.edu.pl The geometries of the studied molecules are optimized to ensure they represent energy minima on the potential energy surface, which is confirmed by the absence of imaginary frequencies in the calculated vibrational spectra. acs.org

Selection and Validation of Exchange-Correlation Functionals for D205 Systems

The accuracy of DFT and TD-DFT calculations heavily depends on the choice of the exchange-correlation (XC) functional. Several functionals have been employed to study D205 and related indoline dyes, including B3LYP, PBE0, CAM-B3LYP, and MPW1K. capes.gov.brresearchgate.netacs.org

Studies have shown that hybrid functionals like PBE0, in conjunction with a polarizable continuum solvent model (PCM), provide good agreement between computed and experimental absorption spectra for indoline dyes. capes.gov.brrsc.org The B3LYP functional has also been widely used and has been shown to be accurate in reproducing the optical and structural properties of indoline dyes. acs.org For D205, calculations at the b3lyp/6-31G(d) level of theory showed better correlation with experimental absorption spectra maxima compared to the pbe1pbe/6-31G(d) level. acs.org The selection of the functional is often validated by comparing the calculated absorption spectra with experimental data. capes.gov.br For example, the B3LYP functional is commonly employed for investigating the absorption properties of such dyes. researchgate.net

Solvent Effects Modeling (Polarizable Continuum Model)

The Polarizable Continuum Model (PCM) is a computational method extensively used to study the influence of solvent on the properties of molecules like D205. nih.govscirp.orgcdnsciencepub.com This model treats the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solute-solvent interactions. Time-dependent density functional theory (TD-DFT) calculations incorporating the PCM have been employed to investigate the electronic absorption properties of D205. nih.govresearchgate.net

Research has shown that the choice of computational functional within the TD-DFT framework is crucial for accurately predicting absorption spectra. For indoline dyes like D205, the TD-CAM-B3LYP approach has been found to perform well. researchgate.net When using the PCM for an acetonitrile (B52724) solution, the calculated optical spectrum of a free D205 dye qualitatively matches the experimental absorption spectrum. researchgate.net However, a common issue with TD-DFT calculations of charge-transfer excitations is a blue shift in the calculated spectral bands compared to experimental measurements. researchgate.net

The environment significantly affects the dye's absorption characteristics. Calculations reveal a redshift of the absorption maximum as the solvent changes from a vacuum to acetonitrile, which is consistent with experimental findings. tandfonline.com For a D205-Ti₃₀O₆₂H₄ composite relaxed in a simulated acetonitrile environment, the absorption bands were calculated to be at 339 nm and 479 nm. tandfonline.com This demonstrates the critical role of the solvent environment in modulating the optoelectronic properties of the dye. The solvatochromic shift, which is the change in the absorption spectrum due to the solvent, was estimated to be 1900 cm⁻¹ for D205 at the TiO₂/acetonitrile interface. tandfonline.comtandfonline.com

Table 1: Calculated Absorption Properties of D205 in Different Environments

System Environment Model Functional Calculated Absorption Maxima (λ_max) Solvatochromic Shift (cm⁻¹)
Free D205 Dye PCM (Acetonitrile) TD-CAM-B3LYP/TZV Qualitatively agrees with experiment, but blue-shifted researchgate.net N/A
D205-Ti₃₀O₆₂H₄ PCM (Acetonitrile) TD-CAM-B3LYP/TZV N/A 860 (red-shift upon anchoring) tandfonline.com

Note: ACN stands for acetonitrile. Data is compiled from theoretical studies.

Charge Transfer Dynamics through Computational Simulations

Computational simulations are essential for understanding the dynamics of charge transfer in D205-sensitized systems, a key process governing solar cell efficiency. tandfonline.comresearchgate.net These simulations provide insights into electron injection from the photoexcited dye into the semiconductor and subsequent interfacial processes. researchgate.netresearchgate.net

The efficiency of a dye-sensitized solar cell is fundamentally dependent on the successful injection of an electron from the dye's excited state into the conduction band of the semiconductor, typically titanium dioxide (TiO₂). acs.org Computational studies, often using DFT, are performed to analyze the electronic structure and energy level alignment at the dye-semiconductor interface, which dictates the feasibility of this electron injection. tandfonline.comresearchgate.net

For D205, calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels show a favorable alignment with the TiO₂ conduction band. tandfonline.comresearchgate.net The HOMO of D205 is primarily located on the indoline donor moiety, while the LUMO is situated on the rhodanine-acceptor part of the molecule. nanoge.org Theoretical calculations confirm that the LUMO level of D205 is positioned above the conduction band edge of titania. nanoge.org This alignment provides a sufficient thermodynamic driving force for the efficient injection of the photoexcited electron from the dye into the semiconductor. tandfonline.comtandfonline.comresearchgate.netnanoge.org Even when D205 is modified with an alkoxysilyl anchoring group (D205Si), this favorable driving force for electron injection is maintained. nanoge.org

The presence of a rhodanine moiety in D205 has been associated with an additional, slower electron injection process on the picosecond timescale. researchgate.net This is thought to occur from a twisted intramolecular charge transfer (TICT) state of the excited dye prior to injection. researchgate.net

Table 2: Frontier Molecular Orbital Properties and Electron Injection Driving Force for D205

Property Description Finding
HOMO Localization Location of the highest occupied molecular orbital Primarily localized on the indoline donor group. nanoge.org
LUMO Localization Location of the lowest unoccupied molecular orbital Primarily localized on the rhodanine acceptor group, near the carboxylic anchor. nanoge.org
Energy Level Alignment Position of dye's LUMO relative to TiO₂ Conduction Band (CB) The LUMO energy level is above the TiO₂ CB edge. researchgate.netnanoge.org

Simulations and experimental studies have investigated these processes in D205-sensitized cells. researchgate.net For instance, when using a copper-based redox mediator, D205 exhibits exceptionally fast regeneration, with a time constant shorter than 100 nanoseconds. researchgate.net This rapid regeneration is beneficial as it competes effectively with detrimental recombination pathways.

Modifying the interface can significantly impact these charge transfer dynamics. The use of cucurbit acs.orguril to encapsulate D205 molecules creates an insulating layer. researchgate.net This layer suppresses the interception of electrons by the redox mediator, leading to an increase in the electron lifetime within the titania conduction band from 2.2 to 6.5 ms (B15284909) at a 0.9 V bias. researchgate.net This demonstrates how computational insights can guide the molecular engineering of the interface to control charge transfer rates and improve efficiency. researchgate.netresearchgate.netresearchgate.net

Simulations of Electron Injection from D205 to Semiconductor Conduction Band

Molecular Dynamics (MD) Simulations of D205 at Interfaces

Molecular dynamics (MD) simulations provide a powerful tool to investigate the structural and dynamic behavior of the D205 dye at the complex interface between the TiO₂ semiconductor and the electrolyte solution. researchgate.netresearchgate.netunito.it These simulations track the motions of atoms over time, offering a detailed, atomistic picture of interfacial phenomena. researchgate.netresearchgate.net

The conformation of the D205 dye when anchored to the TiO₂ surface and immersed in an electrolyte can significantly influence its electronic properties and, consequently, the device's performance. Combined MD and DFT studies have shown that immersing the D205-TiO₂ system in a polar solvent like acetonitrile (ACN) induces conformational changes in the dye moiety. tandfonline.comtandfonline.comresearchgate.net These structural rearrangements are accompanied by a notable solvatochromic redshift of the dye's long-wavelength absorption band, calculated to be as large as 1900 cm⁻¹. tandfonline.comresearchgate.net

MD simulations generate a series of configurations of the D205 dye anchored to a TiO₂ nanoparticle cluster. tandfonline.comtandfonline.comresearchgate.net These snapshots, which capture the dynamic nature of the dye's conformation in the solvent, are then used as inputs for TD-DFT calculations to predict absorption spectra more accurately. tandfonline.comresearchgate.net This combined MD/TD-DFT approach has shown good agreement with experimental results for the solvatochromic shift of D205 at the TiO₂/ACN interface. tandfonline.comresearchgate.net However, another MD study noted that over a 50 ns simulation, the time traces of the atomic positions of the anchored D205 did not show substantial changes, suggesting that significant conformational alterations may not occur on this timescale. researchgate.net

A prerequisite for accurate MD simulations is a reliable force field, which consists of a set of parameters describing the potential energy of the system, including the interactions between the dye and the semiconductor surface. DFT calculations are instrumental in deriving these crucial interaction parameters. tandfonline.comresearchgate.netresearchgate.net

Specifically, DFT has been used to estimate the equilibrium geometry of a small TiO₂ anatase nanoparticle and to derive the interaction parameters for the bidentate binding of the D205 dye to this surface. tandfonline.comresearchgate.net This binding typically occurs through the dye's carboxylic acid anchoring group to the titanium atoms on the TiO₂ surface. The DFT-optimized parameters, such as Ti-O bond lengths and Ti-O-C angles for the anchored dye, are then used to set up the classical MD simulations, ensuring a physically realistic representation of the dye-semiconductor linkage. researchgate.net

Conformational Changes of D205 Dye Moiety at TiO2/Electrolyte Interface

Computational Studies on Solvatochromism of Indoline Dye D205

Computational studies, particularly those employing Time-Dependent Density Functional Theory (TD-DFT), have been instrumental in understanding the solvatochromic behavior of the this compound. cdnsciencepub.comresearchgate.netcapes.gov.brrsc.org Solvatochromism, the change in a substance's color with the polarity of the solvent, is a key characteristic of dyes used in Dye-Sensitized Solar Cells (DSSCs), as it reflects the interaction between the dye and its environment.

Researchers have utilized various computational approaches to model the behavior of D205 in different solvents. A common method involves using the Conductor-like Polarizable Continuum Model (CPCM) to simulate the solvent environment. cdnsciencepub.com These studies often focus on identifying the most stable conformers of the D205 molecule and then calculating their electronic absorption spectra in a vacuum and in various solvents. cdnsciencepub.comresearchgate.net For instance, investigations have identified several conformers of D205 by rotating crucial bonds related to the electron transfer pathway within the molecule. cdnsciencepub.comresearchgate.net

A significant aspect of these computational investigations is the choice of the functional used in the DFT calculations. Different functionals, such as B3LYP, MPW1K, CAM-B3LYP, and PBE0, have been tested to determine the most suitable one for predicting the properties of indoline dyes like D205. cdnsciencepub.comresearchgate.net These theoretical approaches allow for the calculation of the maximum absorption wavelengths (λmax), which can then be compared with experimental data to validate the computational model. cdnsciencepub.comcapes.gov.brrsc.org

Furthermore, computational studies have explored the effect of the solvent on the dye when it is anchored to a semiconductor surface, such as titanium dioxide (TiO2). By combining molecular dynamics (MD) simulations with TD-DFT calculations, researchers have been able to model the complex interface between the D205 dye, the TiO2 nanoparticle, and the solvent. tandfonline.comresearchgate.net These simulations have shown that the immersion of the D205-TiO2 composite into a polar solvent like acetonitrile leads to conformational changes in the dye and a solvatochromic redshift of its absorption band, a finding that aligns well with experimental observations. tandfonline.comresearchgate.net

A primary goal of computational studies on the solvatochromism of D205 is to accurately predict the experimentally observed shifts in its absorption spectrum in different solvents. The correlation between theoretical predictions and experimental data serves as a crucial validation for the computational methods employed.

Detailed research has been conducted to compare the calculated maximum absorbance wavelengths of D205 with experimental values across a range of common solvents. In one such study, the most stable conformer of D205 was analyzed in five different solvents: acetonitrile, chloroform (B151607), ethanol, methanol, and tetrahydrofuran (B95107) (THF). cdnsciencepub.com The calculations were performed using several different TD-DFT functionals to assess their accuracy.

The results of these comparative studies are summarized in the data tables below. The data demonstrates a good correlation between the computational predictions and the experimental solvatochromic shifts, particularly when using specific functionals. For example, the B3LYP functional has been shown to provide a reasonable accuracy in predicting the absorption maximum in chloroform, while the PBE0 functional performs better in THF. cdnsciencepub.com It is generally observed that the MPW1K and CAM-B3LYP functionals tend to underestimate the maximum absorbance values compared to experimental results and the values predicted by B3LYP and PBE0. cdnsciencepub.com

The agreement between the computed and experimental data provides confidence in the ability of TD-DFT methods to model the electronic structure and optical properties of indoline dyes. capes.gov.brrsc.org This predictive power is invaluable for the rational design of new and more efficient dyes for DSSC applications. The successful correlation of computational predictions with experimental solvatochromic shifts underscores the utility of these theoretical tools in understanding and forecasting the behavior of D205 in various chemical environments. tandfonline.comresearchgate.net

Table 1: Comparison of Experimental and Calculated Maximum Absorption Wavelengths (λmax in nm) of this compound in Various Solvents Using Different TD-DFT Functionals.

SolventExperimental λmax (nm)Calculated λmax (nm) - B3LYPCalculated λmax (nm) - MPW1KCalculated λmax (nm) - CAM-B3LYPCalculated λmax (nm) - PBE0
Acetonitrile528561511487545
Chloroform542557506481540
Ethanol528566518496551
Methanol526567519497552
Tetrahydrofuran (THF)536559509485543

Data sourced from Lambert et al. (2016). cdnsciencepub.com

Molecular Engineering and Rational Design of Indoline Dye D205 Derivatives

Synthetic Approaches to Indoline (B122111) Dye D205 and its Derivatives

The indoline dye D205 was initially designed to control aggregation between dye molecules by introducing an n-octyl substituent onto the rhodanine (B49660) ring of its predecessor, D149. rsc.orgresearchgate.net This modification proved successful, leading to high power conversion efficiencies. rsc.orgepfl.chrsc.orgresearchgate.net The synthesis of D205 has been disclosed in research, paving the way for its use in high-efficiency DSSCs. rsc.orgepfl.chrsc.org

A key derivative of D205 is D205Si, which incorporates an alkoxysilyl anchoring group. The synthesis of D205Si involves a multi-step process starting from the D205 dye. A solution of D205 in dry, deoxygenated chloroform (B151607) is cooled and reacted with oxalyl chloride and DMF. acs.org This mixture is then warmed to room temperature before adding 4-(trimethoxysilyl)aniline (B1266132) and diisopropylethylamine. acs.org The resulting product is precipitated with anhydrous methanol, separated by centrifugation, washed, and dried. acs.org

Modification of Anchoring Groups and Their Impact on Interfacial Bonding

The anchoring group plays a pivotal role in the stability and efficiency of DSSCs by grafting the dye onto the semiconductor surface. udsm.ac.tzrsc.orgajol.info While carboxylic acid is a common anchoring group, its tendency to dissociate from the titanium dioxide (TiO2) surface, especially in the presence of water, has prompted the exploration of more stable alternatives. ajol.infonanoge.orgnih.govsioc-journal.cnresearchgate.net

Carboxyl vs. Alkoxysilyl Anchoring Units (e.g., D205Si)

Replacing the conventional carboxyl anchoring group with an alkoxysilyl group has been a key strategy to improve the durability of DSSCs. nanoge.orgresearchgate.net The D205Si dye, a derivative of D205, features a trimethoxysilyl anchoring unit. acs.orgnanoge.org This modification results in the formation of stable Si-O-Ti bonds on the TiO2 surface. researchgate.net

Theoretical calculations indicate that for both D205 and D205Si, the highest occupied molecular orbital (HOMO) is primarily located on the indoline moiety, while the lowest unoccupied molecular orbital (LUMO) is on the rhodamine moiety. nanoge.org However, in D205, the LUMO is closer to the carboxyl anchoring group. nanoge.org In contrast, for D205Si, the trimethoxysilyl group is linked via a phenyl-amide moiety, resulting in less electron distribution around the anchoring group. nanoge.org Despite a slightly lower extinction coefficient for D205Si compared to D205, photoanodes sensitized with D205Si exhibit higher absorbance, which is attributed to the stronger anchoring of the silyl (B83357) group, leading to enhanced dye loading. acs.orgresearchgate.net

PropertyD205D205SiReference
Anchoring GroupCarboxylAlkoxysilyl acs.orgnanoge.org
LUMO LocalizationCloser to anchoring groupLess electron distribution around anchoring group nanoge.org
Extinction Coefficient (in ACN)~33,000 M⁻¹ cm⁻¹~29,000 M⁻¹ cm⁻¹ acs.orgresearchgate.net
Absorbance on PhotoanodeLowerHigher (approx. 7% higher) acs.org
Power Conversion Efficiency (untreated cells)Higher~90% of D205 acs.orgresearchgate.net

Influence of Anchoring Group on Dye Desorption from Semiconductor Surfaces

A significant advantage of the alkoxysilyl anchoring group is its superior stability and resistance to desorption from the semiconductor surface compared to the carboxyl group. nanoge.orgnih.govresearchgate.net This is particularly crucial in the presence of water-based electrolytes, where the ester linkages of carboxylic acids are prone to hydrolysis. nanoge.orgresearchgate.net Studies have shown that dyes with alkoxysilyl groups are more difficult to desorb from the titania surface. nanoge.org Specifically, the D205Si derivative was found to be, on average, 20% more stable against desorption from the titania surface than its carboxylic-anchoring counterpart, D205. acs.org This enhanced stability contributes to the long-term durability of the solar cell. nih.gov

Effects of Side Chain Engineering and Substituents

Side chain engineering is a critical strategy for fine-tuning the properties of indoline dyes, influencing factors such as dye aggregation, electron recombination, and interfacial charge-transfer processes. acs.orgfigshare.comrsc.orgacs.org

DyeAlkyl Chain on Rhodanine RingEffect on AggregationEffect on Electron RecombinationReference
D149EthylMore prone to aggregationLess suppression rsc.orgresearchgate.netcdnsciencepub.com
D205n-OctylControlled aggregationSuppressed recombination rsc.orgresearchgate.netcdnsciencepub.com

Influence of Planarity and Side Chain on Interfacial Charge-Transfer Processes

The planarity of the dye molecule significantly affects interfacial charge-transfer processes, including charge injection, dye regeneration, and charge recombination. acs.orgfigshare.comnih.gov Increasing the planarity of the donor segment in indoline dyes can enhance light-harvesting capabilities. acs.orgacs.org However, increased planarity can also lead to unfavorable π-aggregation. acs.orgfigshare.com

The introduction of alkyl side chains can mitigate this aggregation. acs.orgacs.org Research has shown that improving the planarity of the donor and introducing a suitable alkyl chain can effectively optimize interfacial charge-transfer processes. acs.orgfigshare.com However, there is a limit, as excessively long alkyl chains can negatively impact these processes by creating more space for electrolyte species to get close to the semiconductor surface, thereby increasing charge recombination. acs.orgacs.org Therefore, a balance must be struck in the molecular design, where the planarity is enhanced to improve charge injection while appropriate side chains are incorporated to prevent aggregation and minimize recombination. rsc.orgacs.org This dual approach of regulating planarity and side chain length provides a promising strategy for developing highly efficient organic sensitizers. acs.orgfigshare.comrsc.org

Design Principles for Enhancing Molar Extinction Coefficients and Light Harvesting

A primary strategy to enhance light-harvesting capability is to increase the electron-donating strength of the donor part of the dye. rsc.org One effective approach involves the introduction of an additional donor group to the indoline unit, creating a donor-donor-π-acceptor (D-D-π-A) structure. rsc.orgresearchgate.net For instance, incorporating electron-rich units like carbazole (B46965) and fluorene (B118485) as secondary donors has been shown to broaden the absorption spectrum. rsc.orgresearchgate.net Specifically, using a strong electron-donating carbazole unit as an additional donor can extend the incident photon-to-current conversion efficiency (IPCE) spectrum into the near-infrared region. rsc.org

Another crucial design principle is the extension of the π-conjugated bridge that connects the donor and acceptor groups. acs.orgnih.gov The incorporation of a larger π-bridge, such as a cyclopentadithiophene (CPDT) unit, can significantly red-shift the absorption band and substantially increase the molar extinction coefficient (ε). acs.orgnih.gov This modification dramatically improves the light-harvesting capability of the dye. acs.orgnih.gov Research has indicated that extending the π-spacer can be a more effective strategy than enhancing the electron donor for broadening the spectral response of indoline-based D-A-π-A sensitizers. acs.orgnih.gov

Furthermore, controlling the aggregation of dye molecules on the semiconductor surface is essential for efficient electron injection. bohrium.com The introduction of bulky alkyl groups, such as dioctyl chains, on the π-bridge can help prevent dye aggregation. acs.orgnih.gov This is advantageous as it can negate the need for co-adsorbents, which are often used to suppress aggregation. acs.orgnih.gov The distance between the acceptor and the anchoring group also plays a significant role; a shorter distance can lead to improved photovoltaic performance. nih.govacs.orgnih.gov

The strategic combination of these design principles—enhancing donor strength, extending the π-bridge, and controlling aggregation—provides a robust framework for the rational design of new indoline dyes with superior light-harvesting properties and molar extinction coefficients.

Research Findings on Molar Extinction Coefficient Enhancement

Dye Derivative Modification Resulting Molar Extinction Coefficient (ε) Key Finding
WS-92 Replacement of 4-methylphenyl group with a more electron-rich carbazole unit. acs.orgnih.govNot specified, but led to a slight red-shift in the absorption band from 550 nm to 554 nm. acs.orgnih.govEnhancing the electron donor strength slightly broadens the absorption spectrum. acs.orgnih.gov
WS-95 Incorporation of a larger cyclopentadithiophene (CPDT) π-bridge. acs.orgnih.govSignificantly enhanced ε and a bathochromic shift of the absorption band to 574 nm. acs.orgnih.govExtending the π-spacer is a highly effective strategy for dramatically improving light-harvesting capability. acs.orgnih.gov
AS Dyes Varied positions of indoline and aniline (B41778) donors relative to the squaraine acceptor and anchoring group. acs.orgnih.gov1.46 – 1.61 × 10⁵ M⁻¹ cm⁻¹. acs.orgnih.govA shorter distance between the acceptor and the anchoring group leads to higher photovoltaic performance. acs.orgnih.gov

Exploration of Different Acceptor Groups for Indoline Dyes

A widely used and effective acceptor for indoline dyes is cyanoacrylic acid . bohrium.com It serves as both an electron acceptor and an anchoring group to the TiO₂ surface. bohrium.com However, to further enhance performance, researchers have investigated alternative and modified acceptor groups.

One notable class of alternative acceptors is based on rhodanine . researchgate.nete-tarjome.comnih.gov Indoline dyes incorporating rhodanine moieties, such as D102, D149, and D205, have demonstrated high performance in solar cells. e-tarjome.comnih.gov The presence of the rhodanine group can lead to an additional, slower electron injection process, which is thought to arise from a twisted intramolecular charge transfer state of the excited dye. researchgate.nete-tarjome.com This slower injection can be beneficial as it may reduce detrimental electron recombination processes. e-tarjome.com The strength of the acceptor moiety follows the order: cyano-acrylic < one rhodanine < two rhodanines, which correlates with a red-shift in the absorption and emission spectra. nih.gov

Theoretical studies have also explored other acceptor modifications. For instance, replacing the 2-cyanoacrylic acid acceptor with 2,3-dicyanoacrylic acid has been shown through first-principles calculations to have a positive influence on dye performance, leading to a remarkable enhancement in parameters related to short-circuit current density (Jsc) and open-circuit photovoltage (Voc). acs.org

Furthermore, the exploration of entirely different acceptor structures, such as introducing a pyridinium (B92312) unit or a 5-carboxy-1-hexyl-2,3,3-trimethyl-3H-indolium unit , has been shown to cause a red shift in the absorption spectra. rsc.org In a study comparing three phenothiazine (B1677639) dyes with different acceptors, the dye with the pyridinium unit as the acceptor exhibited the highest efficiency. rsc.org Some research has also indicated that dyes with two electron acceptor groups can achieve higher performance than those with a single acceptor. researchgate.net

Comparison of Different Acceptor Groups in Indoline Dyes

Acceptor Group Example Dye(s) Key Characteristics and Impact on Performance
Cyanoacrylic acid D131, WS-series bohrium.comnih.govacs.orgCommon and effective acceptor and anchoring group. Dyes with this acceptor generally show faster electron injection and recombination processes. bohrium.come-tarjome.com
Rhodanine D102, D149, D205 researchgate.nete-tarjome.comnih.govStronger acceptor than cyanoacrylic acid. e-tarjome.com Its presence can introduce a beneficial slow electron injection process and reduce electron recombination, leading to high-performance solar cells. researchgate.nete-tarjome.com
2,3-Dicyanoacrylic acid CDQ-A1 acs.orgTheoretical studies suggest this modification enhances parameters related to Jsc and Voc. acs.org
Pyridinium unit CM502 (a phenothiazine dye) rsc.orgCauses a red shift in the absorption spectra and has been shown to lead to high device efficiency. rsc.org
5-carboxy-1-hexyl-2,3,3-trimethyl-3H-indolium unit CM503 (a phenothiazine dye) rsc.orgEffectively causes a red shift in the absorption spectra, but resulted in the lowest Voc in the compared series. rsc.org

Photophysical and Spectroscopic Characterization of Indoline Dye D205

Absorption and Emission Spectroscopy Studies

The absorption spectrum of D205 is characterized by a strong band in the visible region, attributed to an intramolecular charge transfer (ICT) from the indoline (B122111) donor to the rhodanine (B49660) acceptor moiety. researchgate.netnih.gov The position of the absorption maximum (λmax) is sensitive to the solvent environment, a phenomenon known as solvatochromism. univ-lille.fr

In a mixture of tert-butyl alcohol and acetonitrile (B52724) (1:1), D205 exhibits an absorption maximum at 526 nm with a high molar extinction coefficient of 68,700 M-1cm-1. researchgate.net Studies in various organic solvents show a dependence of λmax on the solvent polarity. For instance, in butanol, the absorption band is red-shifted to 531 nm. univ-lille.fr The type of solvent also influences the position of the absorption maximum, and dilution of the solution can cause a blue shift. researchgate.net For example, in acetonitrile, diluting the concentration from ~10-4 M to ~10-6 M results in a blue shift of the absorption maximum from 528 nm to 519 nm. researchgate.net

When adsorbed onto a TiO₂ surface, the absorption spectrum of D205 can exhibit changes compared to its solution-phase spectrum. researchgate.net The formation of aggregates, such as H-aggregates, can also lead to shifts in the absorption bands. rsc.org The presence of different acceptor groups in the indoline dye family, with D205 having a rhodanine moiety, contributes to the red-shifted absorption, allowing for greater photon absorption in the infrared region. nih.gove-tarjome.com

Table 1: Absorption Maxima of D205 in Various Solvents

Solvent/Medium λmax (nm) Molar Extinction Coefficient (M⁻¹cm⁻¹) Reference
tert-butyl alcohol/acetonitrile (1/1) 526 68,700 researchgate.net
Chloroform (B151607) Not specified Not specified
Butanol 531 Not specified univ-lille.fr
Acetonitrile (~10⁻⁴ M) 528 Not specified researchgate.net
Acetonitrile (~10⁻⁶ M) 519 Not specified researchgate.net
Toluene (B28343) Not specified Not specified e-tarjome.com
PMMA film Not specified Not specified
Adsorbed on TiO₂ Not specified Not specified researchgate.net

This table is interactive. You can sort and filter the data.

The fluorescence of D205 is also influenced by the solvent environment. The dye exhibits a significant Stokes shift, which is the difference between the absorption and emission maxima. univ-lille.fr In chloroform, D205 is fluorescent with a fluorescence quantum yield (Φf) greater than 0.10. rsc.org

Time-resolved fluorescence measurements have been used to determine the fluorescence lifetime (τf) of D205. In chloroform, the fluorescence lifetime of D205 was measured to be 0.95 ns. rsc.org The lifetime can vary depending on the solvent, which is attributed to different deactivation pathways of the excited state. univ-lille.frrsc.org The non-radiative decay pathways, often involving conformational twisting of the molecule in the excited state, can dominate over the radiative pathways. univ-lille.fr The addition of a protic solvent like butanol to a mixture has been shown to increase the non-radiative deactivation. univ-lille.fr

Table 2: Fluorescence Properties of D205 in Chloroform

Property Value Reference
Fluorescence Quantum Yield (Φf) > 0.10 rsc.org
Fluorescence Lifetime (τf) 0.95 ns rsc.org

This table is interactive. You can sort and filter the data.

Analysis of Absorption Band Maxima and Shifts

Transient Absorption Spectroscopy (Femtosecond and Nanosecond)

Transient absorption spectroscopy is a powerful technique to study the dynamics of the excited state and subsequent processes like electron injection and regeneration.

Femtosecond transient absorption spectroscopy has been employed to determine the excited-state lifetime of D205. The lifetime is dependent on the solvent and the concentration of the dye. researchgate.net In polar solvents, the excited state of D205 can evolve from an initial Franck-Condon state to a charge transfer (CT) state. researchgate.net The decay of the excited state can be multi-exponential. For instance, in acetonitrile, the excited state lifetime changes from 350 ps at a concentration of ~10-4 M to 520 ps at ~10-6 M. mdpi.com In some solvents, a longer-lived locally excited (LE) state is observed instead of a CT state. researchgate.net

The process of electron injection from the excited dye into the conduction band of a semiconductor like TiO₂ is a critical step in DSSCs. For indoline dyes, this process can occur on a picosecond timescale. e-tarjome.com The presence of the rhodanine moiety in D205 can lead to a slow electron injection component due to a twisted intramolecular charge transfer state. e-tarjome.com

Dye regeneration, where the oxidized dye is reduced back to its ground state by a redox mediator, is also a crucial process for efficient cell operation. nih.gov Nanosecond flash photolysis has been used to study the kinetics of dye regeneration. researchgate.net Efficient regeneration of the oxidized D205 by a copper-based redox mediator has been observed, indicated by the decay of the transient absorption signal of the dye cation. researchgate.netacs.org

Charge recombination is an undesirable process that leads to efficiency losses. This can occur between the injected electrons in the TiO₂ and the oxidized dye (Dye⁺/TiO₂(e⁻)) or the oxidized redox mediator. nih.govupo.es The kinetics of electron recombination in DSSCs with D205 have been investigated. The effective electron lifetime (τn) in TiO₂ nanorod-based DSSCs sensitized with D205 was found to be shorter than that with another organic dye, C218, but longer than with the ruthenium-based dye N719. rsc.orgresearchgate.net Interface modifications, such as using cucurbit sigmaaldrich.comuril to encapsulate the dye, have been shown to suppress electron recombination and increase the electron lifetime in D205-sensitized cells. researchgate.netacs.org For example, encapsulation increased the electron lifetime from 2.2 ms (B15284909) to 6.5 ms at a bias of 0.9 V. acs.org

Kinetics of Dye Regeneration and Electron Injection

Solvatochromism Studies of Indoline Dye D205 in Various Solvents

The solvatochromic behavior of the this compound, which describes the change in its color with the solvent, has been a subject of detailed investigation. These studies are crucial for understanding the dye's interaction with its environment, which in turn affects its performance in applications such as dye-sensitized solar cells (DSSCs). The photophysical properties of D205 are sensitive to the polarity and hydrogen-bonding capabilities of the surrounding solvent molecules.

Correlation with Solvent Polarity and Hydrogen-Bonding Ability

The absorption and emission spectra of D205 exhibit significant shifts depending on the nature of the solvent. This phenomenon is directly linked to the solvent's polarity and its ability to form hydrogen bonds.

The electronic transitions of D205 are influenced by the solvent environment. For instance, the S0→S1 absorption band is red-shifted in 1-butanol (B46404) (λ_Max. Abs_ = 531 nm) compared to acetonitrile (λ_Max. Abs_ = 524 nm). univ-lille.fr This red-shift with increasing butanol concentration is attributed to the stabilization of the excited state (S1) in the protic solvent. univ-lille.fr Protic solvents can form hydrogen bonds with the oxygen or sulfur atoms of the rhodanine acceptor unit in D205, and these bonds are strengthened in the excited state following intramolecular charge transfer from the indoline donor. acs.org

Conversely, the emission spectrum shows a blueshift as the mole fraction of 1-butanol increases, with the maximum emission wavelength shifting from 650 nm in pure acetonitrile to 633 nm in pure 1-butanol. univ-lille.fr This has been attributed to the complex interplay of solvent interactions with the dye. univ-lille.fr In general, a decrease in the dipolarity and polarizability of the solvent has been reported to weaken the fluorescence of D205. univ-lille.fr The anionic form of similar indoline dyes is believed to be favored in alcohols and acetonitrile, while the neutral form is more prevalent in solvents like dichloromethane. researchgate.net

The table below summarizes the absorption and fluorescence maxima of D205 in different solvents, illustrating the effect of solvent properties.

SolventAbsorption Max (nm)Emission Max (nm)
Acetonitrile (ACN)524 univ-lille.fr650 univ-lille.fr
1-Butanol (BuOH)531 univ-lille.fr633 univ-lille.fr
Toluene (Tol)495642
Toluene + DBU439 researchgate.net582 researchgate.net

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) addition leads to the formation of the anionic form of the dye, causing a significant blue shift. researchgate.net

Influence of Ionic Liquid-Molecular Solvent Mixtures on Photophysics

The photophysical characteristics of D205 have also been explored in binary mixtures of ionic liquids (ILs) and polar aprotic molecular solvents (MS). nih.govacs.org Studies involving imidazolium-based ILs and various MSs have revealed non-linear changes in the dye's properties with varying mixture compositions. nih.govacs.orgresearchgate.net

A peculiar behavior is observed at low IL mole fractions (0 < X_IL_ < 0.2). nih.govacs.org In this range, the absorption maximum wavelength decreases, while the emission maximum wavelength and the Stokes shift experience a maximum. nih.govacs.org Concurrently, the relative fluorescence quantum yield and the excited-state lifetime reach a minimum in this composition range. nih.govacs.org These findings suggest a significant alteration in the solvation of the dye. nih.govacs.org

At high concentrations of ionic liquid, the excited-state relaxation times are primarily correlated with the high viscosity of the medium. nih.govacs.org In contrast, at low IL content, the polarity of the solvent mixture is the dominant factor influencing the relaxation dynamics. nih.govacs.org A crossover between a solvation environment dominated by ions and one dominated by the molecular solvent is thought to occur at an IL mole fraction of approximately 0.10. nih.govacs.orgresearchgate.net

Stark Spectroscopy and Electric Field Effects

Stark spectroscopy, which examines the effect of an external electric field on the absorption and emission spectra of molecules, provides valuable insights into the electronic properties and photoexcitation dynamics of D205.

Investigation of Photoexcitation Dynamics and Electronic Properties under Electric Fields

Electroabsorption (E-A) and electrophotoluminescence (E-PL) spectroscopy have been employed to study D205 embedded in polymethyl methacrylate (B99206) (PMMA) films. These techniques measure the changes in absorption and photoluminescence in the presence of an external electric field. The interaction between injected electrons in a semiconductor like TiO₂ and the oxidized dye can create a local electric field that shifts the dye's absorption spectrum, a phenomenon known as the Stark effect. amu.edu.plresearchgate.netgrafiati.com This effect has been observed as a transient shift in the dye's absorption band. acs.org The E-A spectra of D205 have a shape that resembles the first derivative of the absorption spectrum. Theoretical calculations of the electric dipole moments (μ) and molecular polarizabilities (α) in the ground (S0) and excited states help in interpreting the experimental Stark spectra.

Correlation of Field Effects with Exciton (B1674681) Dissociation and Carrier Mobility

The effects of an electric field on the photoluminescence of D205 are directly correlated with its performance in photovoltaic devices. Studies have shown that an applied electric field can induce quenching of the photoluminescence and alter the photoluminescence decay profile. The magnitude of this field-induced quenching in D205 is linked to the power conversion efficiencies of solar cells constructed with this dye.

An electric field can effectively promote the dissociation of excitons (electron-hole pairs) generated by photoexcitation. aps.orgarxiv.org The insights gained from Stark spectroscopy on D205 provide a deeper understanding of its exciton dissociation properties and carrier mobility, which are critical factors for the operational mechanism of dye-sensitized solar cells.

Electrochemical Characterization

The electrochemical properties of D205 have been extensively characterized to determine its energy levels, which is fundamental for assessing its suitability as a sensitizer (B1316253) in DSSCs. Techniques such as cyclic voltammetry (CV) are used to measure the redox potentials of the dye. acs.orgcore.ac.ukresearchgate.net

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels are key parameters. The HOMO level is often determined from the onset of the first oxidation peak in the cyclic voltammogram, while the LUMO level can be estimated by adding the optical bandgap (determined from the onset of the absorption spectrum) to the HOMO energy. researchgate.net

For D205, the HOMO is primarily localized on the indoline donor group, and the LUMO is centered on the rhodanine-based acceptor moiety. nanoge.orgresearchgate.net This spatial separation facilitates efficient intramolecular charge transfer upon photoexcitation. The oxidized-dye/dye redox potential for D205 adsorbed on titania has been measured to be approximately -1.03 V versus the standard hydrogen electrode (SHE). acs.org Voltammetric studies of D205 adsorbed on TiO₂ nanoparticle films have shown reversible one-electron oxidation at a midpoint potential of 0.95 V vs Ag/AgCl, indicating very fast hole hopping diffusion. acs.org

The table below presents the key electrochemical and energy level data for D205.

PropertyValueMethod/ConditionsReference
Redox Potential (Oxidized-dye/dye)-1.03 V vs SHECV on sensitized titania acs.org
Midpoint Potential (E_mid)0.95 V vs Ag/AgClCV on FTO-TiO₂ in Acetonitrile/0.1 M NBu₄PF₆ acs.org
HOMO-LUMO Energy Gap (ΔE)2.76 eVDFT (b3lyp/6-31G(d)) acs.org
HOMO-LUMO Energy Gap (ΔE)3.04 eVDFT (pbe1pbe/6-31G(d)) acs.org

These electrochemical characteristics confirm that the energy levels of D205 are well-aligned for efficient electron injection into the conduction band of semiconductors like TiO₂ and for subsequent regeneration by common redox mediators in DSSCs. acs.orgnanoge.orgtandfonline.com

Voltammetric Analysis of Redox Potentials (Oxidized-Dye/Dye)

Cyclic voltammetry is a key technique for determining the energy levels of the D205 dye, specifically its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These parameters are crucial for understanding the feasibility of electron injection from the dye into the semiconductor's conduction band and the subsequent regeneration of the dye by the redox electrolyte.

In a study where D205 was adsorbed onto a titania (TiO2) surface, a common semiconductor in DSSCs, the redox potential of the oxidized-dye/dye couple was determined to be -1.03 V versus the Standard Hydrogen Electrode (SHE). acs.org This measurement provides the energy level of the HOMO. The LUMO level can then be estimated by adding the energy gap (ΔE), which is determined from the onset of the dye's absorption spectrum. acs.org The HOMO-LUMO energy gaps for D205 have been calculated using density functional theory (DFT) at the b3lyp/6-31G(d) level, yielding a value of 2.76 eV. acs.org

The solvent environment can influence the measured redox potentials. For instance, electrochemical studies of D205 have been conducted in acetonitrile with 0.1 M NBu4PF6 as the supporting electrolyte. core.ac.uk The redox characteristics of D205, along with other indoline dyes, have been investigated on both fluorine-doped tin oxide (FTO) and FTO/TiO2 electrodes. core.ac.uk These studies are essential for understanding the stability and electron transfer kinetics at the electrode-dye interface.

Redox Potential and Energy Levels of D205
Property Value Method Reference
Oxidized-Dye/Dye Redox Potential -1.03 V vs SHE Cyclic Voltammetry on TiO₂ acs.org
HOMO-LUMO Energy Gap (ΔE) 2.76 eV DFT (b3lyp/6-31G(d)) acs.org

Electrochemical Impedance Spectroscopy (EIS) for Electron Transport and Recombination

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to investigate the internal processes of a DSSC, such as electron transport and recombination rates. By applying a small AC voltage and measuring the current response over a range of frequencies, an impedance spectrum is generated, which can be modeled with an equivalent circuit to extract key parameters.

EIS Parameters for D205-Sensitized Solar Cells
System Key Finding Effect on Performance Reference
D205 on ZnO Enhanced electron diffusion coefficient Improved electron transport nih.gov
D205 on TiO₂ with Cu-based electrolyte and CB7 Increased charge transfer resistance (Rct) Reduced electron recombination, increased electron lifetime (2.2 ms to 6.5 ms) acs.orgrsc.orgresearchgate.net

Interfacial Phenomena and Device Integration Research with Indoline Dye D205

Dye Adsorption Mechanisms and Surface Coverage on Semiconductor Photoanodes

The initial and crucial step in the operation of a DSSC is the adsorption of the dye onto the surface of the semiconductor, typically titanium dioxide (TiO2). nih.govmdpi.com This process governs the amount of light that can be harvested and subsequently converted into electrical energy. nih.gov The D205 dye, like many organic sensitizers, is designed with anchoring groups, such as carboxylic acid, to facilitate strong binding to the TiO2 surface. nih.govnanoge.org

The nature of the solvent used during the sensitization process can significantly impact dye adsorption, influencing both the number of molecules and the uniformity of the dye coverage on the photoanode. univ-lille.fr For instance, the use of a 1:1 mixture of acetonitrile (B52724) (ACN) and toluene (B28343) (Tol) has been employed for dissolving D205 to ensure efficient adsorption onto mesoporous TiO2 layers over a period of approximately 16 hours. mdpi.com Furthermore, co-adsorbents like chenodeoxycholic acid are often used to prevent dye aggregation on the semiconductor surface, which can otherwise hinder performance. scispace.comresearchgate.net

Research has shown that D205 adsorbs much more rapidly onto TiO2 compared to other dyes like MK2, a carbazole (B46965) dye. nih.gov This difference is attributed to the varying acid dissociation constants of their respective anchoring groups. nih.gov This rapid adsorption can lead to a higher proportion of D205 on the TiO2 surface even when it is in a mixture with other dyes. nih.gov

Binding Constants and Adsorption Isotherms

The interaction between the dye and the semiconductor surface can be quantified through binding constants and analyzed using adsorption isotherms. These models provide insights into the affinity of the dye for the surface and the nature of the adsorption process (monolayer or multilayer).

The Temkin isotherm model, which considers the effects of adsorbate-adsorbent interactions, suggests that the heat of adsorption of all molecules in the layer decreases linearly with coverage. iosrjournals.orgmdpi.com This model is defined by the following equation:

qe = (RT/b) * ln(A * Ce)

Where:

qe is the amount of dye adsorbed at equilibrium.

R is the universal gas constant.

T is the absolute temperature.

b is the Temkin constant related to the heat of adsorption.

A is the equilibrium binding constant.

Ce is the equilibrium concentration of the dye in solution.

While specific binding constants for D205 are not extensively detailed in the provided context, the principles of these isotherms are fundamental to understanding its adsorption behavior.

Influence of Adsorption on Dye Aggregation

Dye aggregation on the semiconductor surface is a critical factor that can negatively impact DSSC performance. Aggregated dye molecules can lead to inefficient electron injection and increased charge recombination. e-tarjome.com The use of bulky groups in the dye structure, such as the octyl chain in D205, is a strategy employed to reduce this aggregation. e-tarjome.com

Studies have shown that while the octyl chain in D205 helps in reducing aggregation and leads to high performance in solar cells, it might also slightly reduce the amount of electrons injected from certain excited states. e-tarjome.com Co-sensitization, the use of two or more different dyes, can also be an effective strategy to prevent aggregation. nih.gov The presence of a second dye can physically separate the primary dye molecules, mimicking the role of passive anti-aggregation additives like chenodeoxycholic acid (CDCA) while also contributing to light absorption. nih.gov The absorption spectra of D205 on TiO2 are often broadened compared to their solution spectra, which is a likely indicator of aggregation effects. daneshyari.com

Electron Injection and Charge Separation Processes

Following light absorption, the excited dye molecule injects an electron into the conduction band of the semiconductor photoanode. nih.govrsc.org This charge separation is a primary step in converting light energy into electrical current and occurs on an ultrafast timescale, typically in the femtosecond to picosecond range. rsc.org

Thermodynamic Driving Force for Electron Injection

For efficient electron injection to occur, a thermodynamic driving force is necessary. This requires the Lowest Unoccupied Molecular Orbital (LUMO) of the dye to be at a higher energy level than the conduction band (CB) edge of the semiconductor. nanoge.orgscientificarchives.com Theoretical calculations have confirmed that for D205, the LUMO level is indeed higher than the TiO2 conduction band edge, providing the necessary driving force for efficient electron injection. nanoge.org The energy of the excited state oxidation potential of the dye relative to the conduction band edge of the semiconductor determines the Gibbs free energy of injection (ΔG_inject), which dictates the electron injection efficiency. researchgate.net

The alignment of the dye's frontier molecular orbitals (HOMO and LUMO) with the semiconductor's band edges is crucial. tandfonline.comresearchgate.net For D205, the HOMO is primarily localized on the indoline (B122111) donor part of the molecule, while the LUMO is located on the rhodamine acceptor moiety, which is closer to the carboxylic acid anchoring group, facilitating efficient charge transfer to the TiO2. nanoge.org

Table 1: Energy Levels and Potentials for D205

Parameter Value (vs. SHE) Reference

Note: The value was measured on sensitized titania.

Fast and Slow Electron Injection Processes

The electron injection from D205 into the TiO2 conduction band is not a single, instantaneous event but can involve multiple processes with different timescales. Studies have identified both fast and slow electron injection components for indoline dyes like D205. e-tarjome.com

The presence of a rhodanine (B49660) moiety in the acceptor unit of D205 is associated with an additional slow electron injection process on the picosecond timescale. e-tarjome.com This slow process is thought to arise from a twisted intramolecular charge transfer (TICT) or an isomerized state of the excited dye before the electron is injected. e-tarjome.com While this introduces a slower injection pathway, this isomerized state also helps to reduce detrimental charge recombination processes, ultimately contributing to the high performance of solar cells based on these dyes. e-tarjome.com

Femtosecond transient absorption spectroscopy has been used to probe these ultrafast dynamics. For D205, the initial decay of the excited state occurs with a time constant as fast as 0.24 ps. mdpi.com In contrast, other studies have reported electron injection lifetimes for similar indoline dyes in the range of hundreds of femtoseconds to tens of picoseconds. acs.org

Table 2: Electron Injection Dynamics for Indoline Dyes

Dye Injection Lifetimes Reference
D149 (similar to D205) 450 fs (47%), 32 ps (53%) acs.org

Charge Recombination Pathways and Their Suppression

After electron injection, several competing processes can occur, including undesirable charge recombination. This is where the injected electron in the semiconductor's conduction band recombines with either the oxidized dye molecule (D+) or with the oxidized species in the electrolyte. mdpi.comacs.orgmdpi.com These recombination reactions represent a loss of efficiency and occur on a slower timescale than electron injection, typically from microseconds to milliseconds. nih.govmdpi.com

Studies comparing different dyes on TiO2 nanorod arrays have shown that the effective electron lifetime (τn), a measure of how long an electron survives before recombining, follows the sequence C218 > D205 > N719. researchgate.netrsc.org This indicates that charge recombination is less prevalent in D205-sensitized cells compared to those using the common ruthenium-based dye N719. researchgate.netrsc.org

Table of Compound Names

Abbreviation/NameFull Chemical Name or Description
D2055-((4-(bis(2',4'-dibutoxy-(1,1'-biphenyl)-4-yl)amino)phenyl)methylene)-3-octyl-2-thioxothiazolidin-4-one
TiO2Titanium Dioxide
MK2A carbazole-based dye
CDCAChenodeoxycholic Acid
ACNAcetonitrile
TolToluene
C218An organic dye
N719A ruthenium-based dye
CB7Cucurbit mdpi.comuril
D149An indoline dye similar to D205
D131An indoline dye with a cyano-acrylic acceptor
D102An indoline dye with a rhodanine acceptor
Y123A triphenylamine (B166846) dye
[Cu(tmby)2]+/2+Copper(I/II) bis(4,4',6,6'-tetramethyl-2,2'-bipyridine)
[Co(bpy)3]2+/3+Cobalt(II/III) tris(2,2'-bipyridine)

Recombination between TiO₂ and Dye Molecules

Charge recombination at the interface between the titanium dioxide (TiO₂) semiconductor and the dye molecule is a critical process that can limit the efficiency of a solar cell. In the context of D205, studies comparing it with other indoline dyes have shown that the molecular structure plays a key role. Dyes like D205, which feature a rhodanine moiety as the acceptor unit, exhibit a slower electron injection process on a picosecond timescale. e-tarjome.com This behavior is thought to arise from a twisted intramolecular charge transfer (TICT) state of the excited dye before the electron is injected into the TiO₂. e-tarjome.com This isomerized state not only influences injection but also reduces the rate of the detrimental electron recombination process. e-tarjome.com When compared to indoline dye D131, which uses a cyano-acrylic acceptor, D205 shows a slower recombination rate for the same quantity of injected electrons, a factor contributing to its high performance in solar cells. e-tarjome.com

Computational studies using Density Functional Theory (DFT) have also been employed to understand the D205-TiO₂ interface. These models suggest a favorable driving force for charge transfer from the dye to the TiO₂, which is essential for efficient cell operation. tandfonline.comresearchgate.net

Recombination with Redox Mediators

Another significant loss mechanism is the recombination of electrons from the TiO₂ conduction band with the redox mediator in the electrolyte. nanoge.org The high redox activity of modern mediators, such as those based on copper complexes, facilitates rapid dye regeneration but can also increase the likelihood of this unwanted recombination. nanoge.orgacs.org

The choice of redox mediator itself has a profound impact. When D205 is paired with an organic tetramethylthiourea/tetramethylformaminium disulfide (TMTU/TMFDS²⁺) redox couple, recombination rates are up to 1000 times slower than with the traditional iodide/triiodide (I⁻/I₃⁻) electrolyte. nih.gov This dramatically slower recombination helps compensate for a downward shift in the TiO₂ conduction band, making TMTU/TMFDS²⁺ a promising alternative mediator for D205-based cells. nih.gov

Co-sensitization Strategies with Indoline Dye D205

Co-sensitization, the use of two or more dyes with complementary absorption spectra, is a widely adopted strategy to improve the light-harvesting capabilities of DSSCs. mdpi.com This approach aims to create a panchromatic response, absorbing light across a broader range of the solar spectrum. bohrium.com The structure of the co-sensitizers is crucial to prevent aggregation and competitive adsorption on the TiO₂ surface. mdpi.com

Synergistic Effects with Other Organic Dyes (e.g., Carbazole MK2, D149)

The combination of D205 with other organic dyes has been shown to produce synergistic effects that enhance photovoltaic performance. A notable example is the co-sensitization of D205 with the carbazole dye MK2. mdpi.comnih.gov These two dyes have complementary absorption spectra, and their combined use has been studied in detail. mdpi.com Research shows that adding D205 to a cell sensitized with MK2 improves the fill factor (FF) and blocks electron recombination between the TiO₂ and the dyes. nih.govresearchgate.net In this partnership, the D205 dye can act as an active co-adsorbent, fulfilling the role typically played by passive anti-aggregation additives like chenodeoxycholic acid (CDCA). mdpi.comnih.gov

Similarly, co-sensitization of D205 with the benzothiadiazole dye C1 and the D–π–A dye BIM33 has yielded significant improvements. The resulting DSSCs showed superior power conversion efficiencies compared to cells with the individual dyes, with the PCE for the BIM33/D205 system reaching 6.57%, a 28% improvement over the D205-only device. bohrium.com

Table 1: Photovoltaic Performance of D205 in Co-sensitization Strategies
Sensitizer (B1316253) SystemJSC (mA cm-2)VOC (V)FFPCE (%)Reference
D205 (alone)---~5.13 bohrium.com
BIM33/D20513.690.7660.636.57 bohrium.com

Combination with Natural Dyes

The integration of synthetic dyes like D205 with natural pigments offers a pathway to develop more environmentally friendly and cost-effective solar cells. Studies have explored combining D205 with natural dyes to enhance performance. For example, the theoretical combination of D205 with crocetin, a natural carotenoid dicarboxylic acid, has been investigated. scirp.org Another study demonstrated that co-sensitizing the natural dye anthocyanin with D205, among other synthetic dyes, can achieve panchromatic light absorption and significantly improve power conversion efficiencies. bohrium.com The use of Eosin Y, a synthetic dye, mixed with the natural dye from hibiscus sabdariffa also showed improved absorption and higher photocurrent compared to single-dye cells. mdpi.com

Impact on Light Harvesting and Charge Collection Efficiency

Beyond LHE, co-sensitization can also positively impact charge collection efficiency (ηcoll). In some systems, the enhancement in monochromatic photon-to-electron conversion efficiency upon co-sensitization is attributed more to improved charge collection than to better light harvesting. rsc.org The formation of a compact and well-ordered molecular monolayer on the semiconductor surface can reduce electron recombination with the electrolyte, thereby improving both charge collection and the open-circuit voltage. mdpi.comrsc.org

Role of Electrolytes and Redox Mediators

The electrolyte, and specifically its redox mediator, is a crucial component that dictates the regeneration of the oxidized dye and influences both the photovoltage and photocurrent of the cell. researchgate.net The choice of redox shuttle must be carefully matched with the energy levels of the dye. The ground-state oxidation potential of D205 is sufficient to provide the driving force for regeneration by common redox mediators, including iodide/triiodide (I⁻/I₃⁻), cobalt-based, and copper-based couples. acs.orgmdpi.com

Different redox mediators interact with D205 in distinct ways:

Iodide/Triiodide (I⁻/I₃⁻): This is the traditional redox couple. While reliable, it has a relatively high driving force for dye regeneration, which can limit the VOC of the device. mdpi.comresearchgate.net Bifacial DSSCs using D205 with an iodine-based electrolyte have demonstrated a cumulative PCE of 13.05%, but performance was hampered by the electrolyte's own light absorption. researchgate.net

Cobalt-Based Mediators: Couples like [Co(bpy)₃]²⁺/³⁺ have been studied with D205. acs.orgmdpi.com Nanosecond laser flash photolysis revealed that dye regeneration with this cobalt couple was significantly faster for D205 (2.7 µs) compared to the triphenylamine dye Y123 (8.4 µs). acs.org Bifacial cells with D205 and a cobalt electrolyte showed an exceptionally high bifaciality factor of nearly 100%, as the electrolyte itself does not absorb significant light. researchgate.net

Copper-Based Mediators: These mediators can lead to very high VOC values. nanoge.orgacs.org Studies with a [Cu(tmby)₂]¹⁺/²⁺ mediator found that D205 regeneration was outstandingly fast, with a time constant shorter than 100 ns. acs.orgacs.orgresearchgate.net However, the high redox activity of copper complexes can also increase recombination, necessitating interface modifications like dye encapsulation to achieve optimal performance. nanoge.orgacs.org

Alternative Organic Mediators: An organic TMTU/TMFDS²⁺ redox couple paired with D205 yielded a PCE of 7.6%. nih.govdiva-portal.org This system benefits from highly efficient dye regeneration and significantly reduced recombination rates compared to iodide-based electrolytes. nih.gov

Table 2: Performance of D205 with Various Redox Mediators
Redox MediatorKey FindingsPCE (%)Reference
I⁻/I₃⁻Standard, but limits VOC. Used in bifacial cells.9.52 (monofacial), 13.05 (bifacial cumulative) researchgate.netresearchgate.netvdoc.pub
[Co(bpy)₃]²⁺/³⁺Faster regeneration for D205 vs. Y123. Excellent for transparent bifacial cells.4.77 (bifacial) acs.orgresearchgate.net
[Cu(tmby)₂]¹⁺/²⁺Exceptionally fast regeneration (<100 ns). High VOC potential but requires recombination suppression.- acs.orgacs.org
TMTU/TMFDS²⁺Very slow recombination rates; efficient regeneration.7.6 nih.gov

Copper- and Cobalt-Mediated Redox Couples

The choice of redox mediator is crucial in DSSCs as it is responsible for regenerating the dye after electron injection into the semiconductor's conduction band. While the traditional iodide/triiodide (I⁻/I₃⁻) redox couple has been widely used, it suffers from drawbacks such as volatility and light absorption in the visible range. mdpi.com Consequently, alternative one-electron redox mediators, particularly copper and cobalt complexes, have been investigated for use with D205. mdpi.comdyenamo.se

Investigation of Dye Regeneration by Redox Mediators

The regeneration of the oxidized dye by the redox mediator is a critical step that must be kinetically favorable to compete with undesirable charge recombination processes. nih.gov The driving force for dye regeneration is determined by the difference between the redox potential of the mediator and the ground state oxidation potential of the dye. For D205, the oxidized-dye/dye redox potential has been determined to be approximately -1.03 V vs SHE, providing a sufficient driving force for regeneration by both copper and cobalt-based mediators. acs.org

Transient absorption spectroscopy is a key technique used to measure the kinetics of dye regeneration. Studies on D205 have revealed exceptionally fast regeneration when paired with a copper-based mediator, occurring on a sub-100 ns timescale. acs.orgacs.orgresearchgate.net In contrast, the regeneration time constant for D205 with a [Co(bpy)₃]²⁺/³⁺ redox couple was measured to be 2.7 ± 0.2 µs. acs.org This highlights the significantly faster kinetics achievable with copper mediators.

The following table summarizes the dye regeneration time constants for D205 with different redox mediators.

DyeRedox MediatorRegeneration Time Constant (τ)
D205[Cu(tmby)₂]⁺/²⁺< 100 ns acs.orgacs.orgresearchgate.net
D205[Co(bpy)₃]²⁺/³⁺2.7 ± 0.2 µs acs.org

Influence of Ionic Liquids and Organic Solvents

The electrolyte in a DSSC is typically composed of a redox couple dissolved in a solvent. The choice of solvent can significantly impact the performance of the device by influencing factors such as ion transport, dye adsorption, and the position of the semiconductor's conduction band. acs.orgmdpi.com

Organic solvents, such as acetonitrile, are commonly used due to their low viscosity and ability to dissolve the redox couple components. nih.govmdpi.com However, their volatility can lead to long-term stability issues. nih.gov The use of different organic solvents can affect the absorption spectra and excited-state lifetimes of D205. mdpi.comresearchgate.net For example, in acetonitrile, a concentration-dependent equilibrium between neutral and anionic forms of the dye has been observed, while in ethanol, the anionic form is dominant. mdpi.com The solvent can also influence the adsorption geometry of the dye on the TiO₂ surface, which in turn affects the electronic coupling and charge injection efficiency. acs.org

Ionic liquids (ILs) have been investigated as an alternative to volatile organic solvents due to their negligible vapor pressure and high thermal stability. nih.govnih.govresearchgate.net However, their higher viscosity can lead to mass transport limitations of the redox mediator, potentially reducing the photocurrent. nih.govresearchgate.net To mitigate this, ILs are often mixed with low-viscosity organic solvents. researchgate.net The structure of the IL cation and anion can also influence the photovoltaic performance. For instance, imidazolium-based ILs with a butyl chain have been shown to improve charge transport and hinder charge recombination. mdpi.com

The following table presents data on the performance of DSSCs using D205 with different electrolyte compositions.

Electrolyte Solvent/SystemKey Findings
AcetonitrileConcentration-dependent equilibrium between neutral and anionic forms of D205. mdpi.com
EthanolThe anionic form of D205 is dominant. mdpi.com
Imidazolium-based Ionic LiquidsButyl chain substitution improves charge transport and reduces recombination. mdpi.com
Ionic Liquid-Organic Solvent MixturesCan offer a compromise between the stability of ILs and the low viscosity of organic solvents. researchgate.net

Function of Co-adsorbents (e.g., Chenodeoxycholic Acid)

When dye molecules are adsorbed onto the surface of the TiO₂ photoanode, they have a tendency to aggregate. This aggregation is detrimental to DSSC performance as it can lead to the quenching of the dye's excited state and an increase in charge recombination, ultimately lowering the device's efficiency. nih.govkyushu-u.ac.jpresearchgate.netnih.gov To counteract this, co-adsorbents are added to the dye solution during the sensitization process. nih.gov Chenodeoxycholic acid (CDCA) is a commonly used co-adsorbent with D205 and other organic dyes. kyushu-u.ac.jpresearchgate.netukm.myresearchgate.netacs.org

CDCA is a bile acid with a rigid, steroid-based structure. nih.gov It co-adsorbs onto the TiO₂ surface alongside the dye molecules, physically separating them and preventing the formation of aggregates. kyushu-u.ac.jpresearchgate.net This separation helps to ensure that the dye molecules act as individual light-harvesting centers, leading to more efficient electron injection. kyushu-u.ac.jp The addition of CDCA has been shown to improve the performance of DSSCs by increasing both the short-circuit current (Jsc) and the open-circuit voltage (Voc). kyushu-u.ac.jp

Mechanism of Anti-Aggregation and Recombination Blocking

The primary mechanism by which CDCA prevents aggregation is through competitive adsorption onto the TiO₂ surface. ukm.my By occupying some of the available binding sites, it creates steric hindrance that keeps the bulky dye molecules separated from each other. researchgate.net Molecular dynamics simulations have shown that the presence of CDCA significantly reduces the structural arrangement of D205 molecules, leading to increased conformational flexibility and mobility. researchgate.net

In addition to preventing aggregation, CDCA also plays a crucial role in blocking charge recombination pathways. kyushu-u.ac.jp One of the main loss mechanisms in DSSCs is the recombination of injected electrons in the TiO₂ conduction band with the oxidized species in the electrolyte (e.g., I₃⁻ or the oxidized form of the copper or cobalt mediator). mdpi.com The layer of CDCA molecules on the TiO₂ surface acts as an insulating barrier, physically separating the injected electrons from the redox mediator in the electrolyte. acs.orgresearchgate.net This suppression of interfacial charge recombination leads to a longer electron lifetime in the TiO₂ and a higher open-circuit voltage. acs.orgacs.orgresearchgate.netkyushu-u.ac.jp

The following table summarizes the effects of CDCA as a co-adsorbent with D205.

Effect of CDCAMechanismImpact on DSSC Performance
Anti-aggregationCompetitive adsorption and steric hindrance. researchgate.netukm.myIncreased Jsc. kyushu-u.ac.jp
Recombination BlockingForms an insulating layer on the TiO₂ surface, passivates surface states. acs.orgresearchgate.netkyushu-u.ac.jpIncreased Voc and electron lifetime. acs.orgacs.orgresearchgate.netkyushu-u.ac.jp

Advanced Research Applications and Future Directions for Indoline Dye D205

Integration of Indoline (B122111) Dye D205 with Diverse Semiconductor Photoanodes

Titanium Dioxide (TiO2) Nanostructures (e.g., Mesoporous Spheres, Nanorods)

Titanium dioxide (TiO2) remains a primary choice for photoanodes in D205-sensitized solar cells. rsc.orgnih.gov The nanostructure of the TiO2 plays a crucial role in the device's performance.

Researchers have successfully synthesized mesoporous anatase TiO2 nanospheres using a simple hydrothermal method. nii.ac.jpnii.ac.jp These spheres, when used as a photoanode with D205 as the sensitizer (B1316253), have achieved a maximum power conversion efficiency of 9.02%. nii.ac.jpnii.ac.jp The high surface area of the mesoporous spheres allows for excellent dye loading, and their structure promotes light scattering, which enhances photon collection and results in high incident photon-to-current conversion efficiencies (IPCE) of over 80%. researchgate.net In some configurations, these mesoporous spheres are used as a scattering layer on top of a standard P25 titania layer, leading to enhanced efficiency. nii.ac.jp

In addition to mesoporous spheres, TiO2 nanorods have also been investigated as a photoanode material for D205-sensitized cells. nii.ac.jpresearchgate.net While the efficiency achieved with nanorods is generally lower than with mesoporous spheres, the morphology of the nanostructure is a critical factor in device performance. nii.ac.jpnii.ac.jp The use of one-dimensional nanostructures like nanorods can offer advantages such as improved electron transport. researchgate.net

Photovoltaic Performance of D205 with Different TiO2 Nanostructures

TiO2 NanostructureMaximum Efficiency (η)Reference
Mesoporous Spheres9.02% nii.ac.jpnii.ac.jp
NanorodsData not specified for D205 alone researchgate.net
Mesoporous Spheres (as scattering layer on P25)5.12% nii.ac.jp

Zinc Oxide (ZnO) Nanoparticles and Photoelectrodes

Zinc oxide (ZnO) presents a viable alternative to TiO2 for DSSC photoanodes, and its compatibility with D205 has been a subject of significant research. ccsenet.orgrsc.orgnycu.edu.tw Studies have compared the performance of D205 with other dyes, such as D149 and the ruthenium-based N719, on ZnO nanoparticles. ccsenet.org

In one study, D205-sensitized ZnO solar cells yielded a solar-to-electric energy conversion efficiency of 3.02%, outperforming both D149 (2.26%) and N719 (0.97%). ccsenet.org This superior performance was attributed to the higher sunlight harvesting efficiency of the indoline dyes. ccsenet.org The incident photon-to-current conversion efficiency (IPCE) for the D205-sensitized electrode reached nearly 80%. ccsenet.org

Hierarchical ZnO photoelectrodes, composed of self-assembled secondary nanoparticles, have also been fabricated and used with D205. rsc.orgnycu.edu.tw This architecture enhances light scattering and provides a large internal surface area for dye adsorption. rsc.orgnycu.edu.tw With such a photoanode, an optimal energy conversion efficiency of 5.34% was achieved for D205-sensitized cells. rsc.orgnycu.edu.tw The enhancement in performance with D205 compared to its counterpart D149 is attributed to the octyl group in D205, which effectively suppresses electron recombination. rsc.orgnycu.edu.twrsc.orgnycu.edu.tw This leads to a longer electron lifetime in the D205-sensitized ZnO DSSC. rsc.orgnycu.edu.twrsc.org

Performance of D205-Sensitized ZnO Solar Cells

ZnO Photoelectrode StructureEfficiency (η)Short-Circuit Current Density (Jsc)Open-Circuit Voltage (Voc)Fill Factor (FF)Reference
Nanoparticles (Spray-coated)3.02%Not specifiedNot specifiedNot specified ccsenet.org
Hierarchical Nanoparticles (27 µm thick)5.34%Not specifiedNot specifiedNot specified rsc.orgnycu.edu.tw

Alternative Oxide Semiconductors

Beyond TiO2 and ZnO, the compatibility of D205 with other oxide semiconductors has been explored to a lesser extent but holds promise for future developments. Indoline dyes, in general, have been used to sensitize tin dioxide (SnO2) photoanodes. ccsenet.org The exploration of D205 with other alternative wide-bandgap oxide semiconductors like Nb2O5 could open new avenues for improving DSSC performance. nih.gov The primary goal remains to find semiconductor materials that offer favorable energy level alignment with D205 for efficient electron injection and regeneration, while also providing good stability and electron transport properties. rsc.org

Studies on Long-Term Stability of D205-Sensitized Systems

A critical factor for the commercialization of DSSCs is their long-term operational stability. Research on D205-sensitized systems has focused on understanding and mitigating degradation mechanisms, particularly dye desorption and chemical breakdown.

Investigation of Dye Desorption Processes

Dye desorption from the semiconductor surface is a significant cause of performance degradation in DSSCs over time. rsc.org This process can be accelerated by factors such as high temperatures and the presence of water in the electrolyte. rsc.orgmdpi.com Water, in particular, can hydrolyze the bonds between the dye molecules and the TiO2 surface, leading to their detachment. mdpi.com

Studies have shown that modifying the anchoring group of the dye can improve its binding stability. For instance, replacing the traditional carboxyl group anchor with an alkoxysilyl group has been investigated for D205. nanoge.org This modification makes the desorption of the dye from the titania surface more difficult, which is particularly beneficial when using water-based electrolytes. nanoge.org In one study, a D205 derivative with an alkoxysilyl anchor (D205Si) demonstrated greater stability on the titania surface compared to the original D205. acs.org

Another approach to combat dye desorption is to add dye molecules to the electrolyte itself. core.ac.uk This creates a thermodynamic equilibrium that suppresses the driving force for the adsorbed dye molecules to detach from the TiO2 nanoparticles, leading to enhanced device stability. core.ac.uk

Chemical Degradation Pathways of Oxidized Indolinium Cations

The chemical stability of the dye in its oxidized state is crucial for the long-term performance of a DSSC. After injecting an electron into the semiconductor's conduction band, the dye molecule exists as an oxidized cation until it is regenerated by the redox mediator in the electrolyte. rsc.org

Studies on indoline dyes, including D205, have observed slow chemical degradation processes of the oxidized indolinium cations. acs.org This degradation can affect charge transport within the dye layer. acs.orgcore.ac.uk The degradation of the dye primarily occurs at the interface with the transparent conducting oxide (like FTO) and is less significant when the dye is adsorbed on the TiO2 surface. core.ac.uk The use of certain redox mediators, such as the tetramethyl-thiourea/tetramethyl-formamidinium disulfide (TMTU/TMFDS) couple, has been shown to work effectively with D205, leading to efficient dye regeneration and a power conversion efficiency of 7.6%. rsc.orgdiva-portal.org The choice of electrolyte can also play a role; for instance, ionic liquid-based electrolytes have been used with D205 to achieve stable performance over time. rsc.org

Research on Device Architecture Optimization for D205-Sensitized Cells

The performance of dye-sensitized solar cells (DSSCs) is intricately linked to the device's architecture, which governs processes like light harvesting, electron transport, and charge recombination. For cells sensitized with Indoline dye D205, significant research has focused on optimizing the structure of the photoanode to maximize power conversion efficiency (PCE).

The thickness of the semiconductor photoanode, typically made of titanium dioxide (TiO2) or zinc oxide (ZnO), is a critical parameter in DSSC design. sciencetechindonesia.comnih.gov An optimal thickness ensures sufficient surface area for dye adsorption and effective light absorption, without introducing excessive electron recombination or transport resistance. sciencetechindonesia.comacs.org

For D205-sensitized cells, studies have shown a clear dependence of photovoltaic performance on the photoanode thickness. Research on hierarchical ZnO photoelectrodes demonstrated that increasing the film thickness led to improved performance up to a certain point. nycu.edu.tw An optimal thickness of 27 µm was found to achieve the highest efficiency, balancing dye loading and light harvesting against potential increases in electron recombination. nycu.edu.tw Similarly, in back-contact TCO-less DSSCs, an optimized TiO2 layer thickness of 10 µm was identified as optimal for a system that could incorporate D205. researchgate.netresearchgate.net Thicker films can increase the path length for electrons, raising the probability of recombination with the electrolyte before collection at the anode. sciencetechindonesia.com

Interactive Table: Effect of Photoanode Thickness on D205-Sensitized ZnO Solar Cell Performance

The following table is based on data from research on self-assembled ZnO secondary nanoparticle photoelectrodes. nycu.edu.tw

Film Thickness (µm)Jsc (mA cm⁻²)Voc (V)FFPCE (%)
1511.230.610.735.00
2111.540.620.725.15
2711.850.620.735.34
3211.380.620.725.08

To enhance light harvesting efficiency without unduly increasing the photoanode thickness, a common strategy is to incorporate a light-scattering layer. acs.org This layer is typically composed of larger semiconductor particles (e.g., 400-500 nm in diameter) and is deposited on top of the primary transparent nanocrystalline film. nih.gov Its function is to scatter incident light that has passed through the transparent layer, thereby increasing the optical path length within the photoanode and providing more opportunities for the dye molecules to absorb photons. nycu.edu.twrsc.org

Interactive Table: Performance of D205-Sensitized Cells With and Without a Scattering Layer

The following table is based on data from research using a mesoporous TiO2 nanosphere scattering layer. nii.ac.jp

Photoanode StructureJsc (mA cm⁻²)Voc (V)FFPCE (%)
P25 Only (16 µm)16.520.740.678.13
P25 (16 µm) + Scattering Layer (4 µm)18.230.740.679.02

Photoanode Layer Thickness Optimization

Exploration of this compound for Low-Light and Indoor Applications

The proliferation of low-power indoor electronic devices, such as those for the Internet of Things (IoT), has spurred research into photovoltaics optimized for low-light and indoor ambient lighting conditions. mdpi.comdiva-portal.org Dye-sensitized solar cells are particularly well-suited for these applications due to their ability to perform efficiently under diffuse and low-intensity light. diva-portal.orgresearchgate.net

This compound has been identified as a promising candidate for such applications. acs.orgmdpi.com Studies have shown that a key factor for high performance under low light is the suppression of charge carrier recombination between the photoanode and the electrolyte. researchgate.net The molecular structure of D205, which can be modified with long alkyl chains, helps in blocking this recombination. rsc.orgresearchgate.net

Research comparing D205 with other dyes like N719 and Y123 in cylindrical DSSCs under fluorescent light demonstrated its capability, although N719 showed better performance in that specific architecture. mdpi.com However, other studies have highlighted the good performance of D205-sensitized cells under low-light indoor conditions. acs.org The ability to co-sensitize D205 with other dyes further enhances its potential, allowing for the creation of devices with broad spectral absorption tailored to the emission spectra of indoor light sources like fluorescent lamps and LEDs. mdpi.combohrium.com Recent advancements in DSSCs using co-sensitization have achieved remarkable efficiencies, exceeding 34% under indoor lighting, highlighting the significant potential of this technology class to which D205 belongs. mdpi.com

Scalability and Economic Viability in Research Perspectives

A major driver for DSSC research is the potential for low-cost solar energy conversion compared to conventional silicon-based photovoltaics. diva-portal.org The economic viability of D205 is rooted in its identity as a metal-free organic dye. Ruthenium-based complexes, while highly efficient, are expensive and rely on a scarce metal, posing challenges for large-scale production. researchgate.net In contrast, organic dyes like D205 can be synthesized from more abundant starting materials, offering a significant cost advantage. epfl.ch

The synthesis method for D205 has been disclosed and optimized, indicating a pathway toward scalable production. epfl.chunimi.it The fabrication of DSSCs themselves involves relatively simple and low-cost processes, such as screen printing, which are amenable to large-scale manufacturing. bohrium.com

Q & A

Q. How can discrepancies between computational and experimental absorption spectra be resolved?

  • Average TD-DFT results over multiple MD snapshots to account for solvent dynamics. Compare SEM values (e.g., 136 cm⁻¹) with experimental FWHM to assess convergence .

Q. What DFT-derived insights guide D205’s molecular optimization for DSSCs?

  • Analyze charge-transfer metrics (ΔCT, Λ) from ground/excited-state DFT. Modify π-bridge length or acceptor groups (e.g., substituting rhodanine) to tune λmax and injection efficiency .

Methodological Recommendations

  • Experimental Design : Replicate DSSC fabrication protocols (e.g., TiO₂ screen-printing, dye adsorption at 30°C for 3 hours) .
  • Data Interpretation : Cross-validate UV-vis spectra with TD-DFT and resolve solvent effects via multi-configurational averaging .
  • Co-Sensitization : Optimize dye ratios using Langmuir adsorption isotherms and monitor via UV-vis titration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.